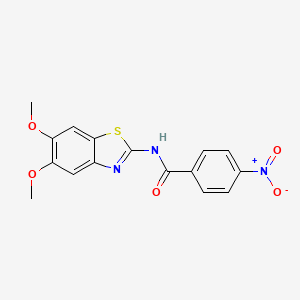

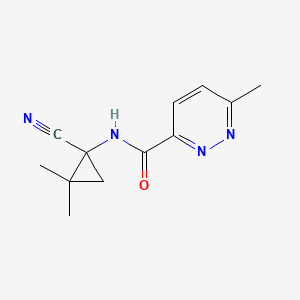

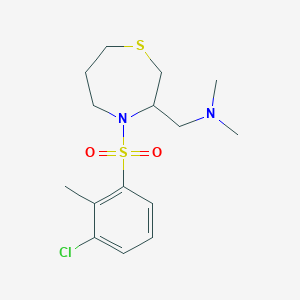

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide, also known as DMNB, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. It is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Aplicaciones Científicas De Investigación

Anticancer Properties

The benzothiazole nucleus, to which this compound belongs, has been extensively studied for its therapeutic potential. Researchers have synthesized numerous benzothiazole derivatives, including the hybrid compound N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide , which demonstrates promising anticancer activity . Specifically, this compound has been screened against human breast cancer cell lines. Additionally, the mechanism of action of the most active hybrid (compound 3h) has been investigated. It was found to damage nuclear DNA, trigger apoptosis in metastatic cells, and inhibit cellular migration.

Antimicrobial Effects

Given the documented antimicrobial activities of both benzothiazoles and phthalimides, researchers explored the antibacterial and antifungal effects of the studied compounds. Among them, compound 3h exhibited the highest antimicrobial activity. It effectively inhibited gram-positive and gram-negative bacterial strains (including ESKAPE pathogens) and showed activity against Candida species .

Synthetic Chemistry and Medicinal Chemistry

The ease of synthesis and structural simplicity of benzothiazoles make them attractive targets for synthetic chemists. Researchers can explore modifications to the benzothiazole-phthalimide hybrids to optimize their properties or develop novel derivatives with enhanced efficacy.

Mecanismo De Acción

Target of Action

The primary targets of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide Benzothiazole derivatives have been studied for their potential interactions with various biological targets .

Mode of Action

The exact mode of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide Benzothiazole derivatives have been reported to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide Benzothiazole derivatives have been reported to affect various biochemical pathways .

Result of Action

The molecular and cellular effects of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide Benzothiazole derivatives have been reported to have various molecular and cellular effects .

Propiedades

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S/c1-23-12-7-11-14(8-13(12)24-2)25-16(17-11)18-15(20)9-3-5-10(6-4-9)19(21)22/h3-8H,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSQPMIBGRKJBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2634807.png)

![(2E)-1-Butyl-2-[(2E,4E)-5-(1-butylbenzo[cd]indol-1-ium-2-yl)penta-2,4-dienylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B2634808.png)

![(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2634817.png)

![5-((4-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2634818.png)

![4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B2634826.png)